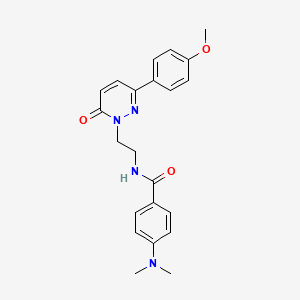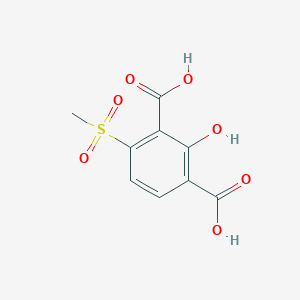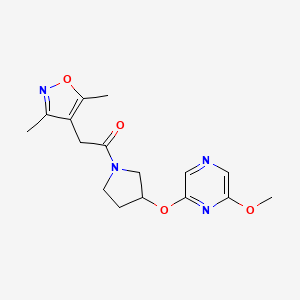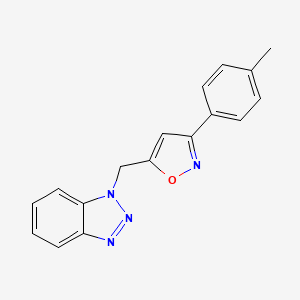![molecular formula C25H22FNO5S B2553859 3-(4-éthoxybenzènesulfonyl)-6-fluoro-1-[(4-méthoxyphényl)méthyl]-1,4-dihydroquinolin-4-one CAS No. 895646-26-1](/img/structure/B2553859.png)
3-(4-éthoxybenzènesulfonyl)-6-fluoro-1-[(4-méthoxyphényl)méthyl]-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinone derivatives often involves the construction of the quinolinone core followed by various functionalization reactions. In the case of 3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-(4-methoxybenzyl)quinolin-4(1H)-one, although not directly synthesized in the provided papers, similar compounds have been prepared through efficient synthetic routes. For instance, a novel quinazolinone derivative was synthesized via a sulfur arylation reaction, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the Sonogashira reaction has been employed to create arylsulfonyl-indolyl derivatives, which suggests that cross-coupling reactions could be a viable pathway for introducing the sulfonyl moiety into the quinolinone framework .
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by the presence of a quinolinone core, which can be further modified with various substituents. The crystal structure of a related quinazolinone compound was determined, revealing a monoclinic system with specific unit cell parameters . This information is valuable as it provides insight into the potential crystallographic characteristics of the compound of interest. The use of Raman analysis and Hirshfeld surface analysis can also provide detailed information on the molecular vibrations and intermolecular interactions, respectively .
Chemical Reactions Analysis
Quinolinone derivatives can participate in a variety of chemical reactions, depending on their functional groups. The presence of a sulfonyl group can facilitate further chemical transformations, such as sulfonation or coupling reactions. For example, sulfonamide-focused libraries have been evaluated for their antitumor properties, indicating that the sulfonyl moiety is a key pharmacophore in medicinal chemistry . The resolution of enantiomers and the determination of their absolute configuration, as seen in the case of a nonsteroidal antiandrogen, are also critical for understanding the chemical behavior and biological activity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The empirical formula, crystal system, space group, and unit cell parameters are essential for predicting the compound's behavior in a solid state . The electrostatic potential surface (ESP) derived from density functional theory (DFT) methods can provide insights into the electronic distribution within the molecule, which is crucial for understanding its reactivity and interactions with biological targets . The solubility, melting point, and stability of the compound are also important physical properties that can be inferred from related compounds.
Applications De Recherche Scientifique
- Le composé forme des mésophases nématiques (N) monomorphes, la stabilité étant influencée par la position et l’orientation du groupe méthoxy latéral. Comprendre ces propriétés peut contribuer aux applications à base de CL dans les affichages et les modifications de surface .
- Contrôler la longueur de la chaîne pourrait améliorer la conductivité électrique du composé, le rendant approprié pour les applications de l’énergie solaire .
- Les chercheurs peuvent explorer son utilisation dans les dispositifs photovoltaïques, où une absorption efficace de la lumière est cruciale pour la conversion d’énergie .
- Les dispositifs électroniques organiques, tels que les transistors organiques à effet de champ (OFET), pourraient bénéficier de ses propriétés conductrices .
- Les chercheurs peuvent explorer sa réactivité avec les ions métalliques ou d’autres groupes fonctionnels pour diverses applications .
Cristaux liquides et comportement mésomorphe
Propriétés optiques et bande interdite
Récolte d’énergie solaire
Électronique organique et conductivité
Chimie des bases de Schiff
Conception de médicaments et bioactivité
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-3-32-20-9-11-21(12-10-20)33(29,30)24-16-27(15-17-4-7-19(31-2)8-5-17)23-13-6-18(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIIUDEAKCOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)


![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2553787.png)
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)

![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)